molecular formula C9H10N2O B2874470 5-Amino-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1935269-00-3

5-Amino-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2874470
CAS No.: 1935269-00-3
M. Wt: 162.192
InChI Key: BFNJERVAPKLADP-UHFFFAOYSA-N
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Description

5-Amino-1,2-dihydroisoquinolin-3(4H)-one: is a heterocyclic compound that features an isoquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a lactam ring in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2-dihydroisoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitro-1,2-dihydroisoquinolin-3(4H)-one, which can be achieved using hydrogenation in the presence of a palladium catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Palladium on carbon (Pd/C)

    Temperature: Room temperature to 50°C

    Pressure: Atmospheric pressure or slightly elevated

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2-dihydroisoquinolin-3(4H)-one: undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The lactam ring can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of 5-nitroso-1,2-dihydroisoquinolin-3(4H)-one or 5-nitro-1,2-dihydroisoquinolin-3(4H)-one.

    Reduction: Formation of 5-amino-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-Amino-1,2-dihydroisoquinolin-3(4H)-one: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-1,2-dihydroisoquinolin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino group allows it to form hydrogen bonds and interact with active sites, while the lactam ring can participate in ring-opening reactions.

Comparison with Similar Compounds

5-Amino-1,2-dihydroisoquinolin-3(4H)-one: can be compared with other isoquinoline derivatives, such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the amino and lactam functionalities, making it less versatile in chemical reactions.

    5-Nitro-1,2-dihydroisoquinolin-3(4H)-one: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    5-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one: Contains a hydroxyl group, which affects its hydrogen bonding and solubility properties.

The uniqueness of This compound lies in its combination of an amino group and a lactam ring, providing a balance of reactivity and stability that is valuable in various chemical and biological contexts.

Properties

IUPAC Name

5-amino-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNJERVAPKLADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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